Anastrozole Diamide
Overview
Description
Anastrozole Diamide is a chemical compound often encountered as an impurity in the synthesis of Anastrozole, a medication used primarily in the treatment of breast cancer. This compound is characterized by its complex molecular structure, which includes a triazole ring and multiple methyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anastrozole Impurity involves multiple steps, starting with the preparation of the triazole ring and subsequent attachment of the benzenediacetamide moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and methanol, with the reactions being carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of Anastrozole Impurity is often a byproduct of the large-scale synthesis of Anastrozole. The process involves stringent control of reaction conditions to minimize the formation of impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed to isolate and quantify the impurity .
Chemical Reactions Analysis
Types of Reactions
Anastrozole Impurity undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the triazole ring or the benzenediacetamide moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
Anastrozole Impurity has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to ensure the purity of Anastrozole.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is conducted to understand the pharmacokinetics and pharmacodynamics of Anastrozole and its impurities.
Industry: It is used in the development of quality control methods for pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of Anastrozole Impurity is not as well-studied as that of Anastrozole itself. it is believed to interact with similar molecular targets, such as the aromatase enzyme, which is responsible for the synthesis of estrogens. By inhibiting this enzyme, the compound can reduce estrogen levels, although its efficacy and potency may differ from Anastrozole .
Comparison with Similar Compounds
Similar Compounds
Anastrozole: The parent compound, used in breast cancer treatment.
Letrozole: Another aromatase inhibitor with a similar mechanism of action.
Exemestane: A steroidal aromatase inhibitor with distinct structural features.
Uniqueness
Anastrozole Impurity is unique due to its specific molecular structure, which includes a triazole ring and multiple methyl groups. This structure influences its chemical reactivity and interactions with biological targets, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-[3-(1-amino-2-methyl-1-oxopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-16(2,14(18)23)12-5-11(8-22-10-20-9-21-22)6-13(7-12)17(3,4)15(19)24/h5-7,9-10H,8H2,1-4H3,(H2,18,23)(H2,19,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBRTLOLPFAUSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701137025 | |
Record name | α1,α1,α3,α3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701137025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120512-04-1 | |
Record name | α1,α1,α3,α3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120512-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α1,α1,α3,α3-Tetramethyl-5-(1H-1,2,4-triazol-1-ylmethyl)-1,3-benzenediacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701137025 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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